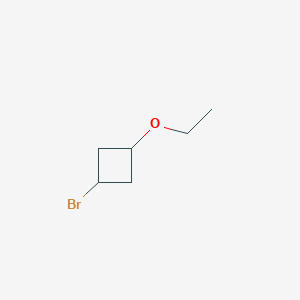

1-Bromo-3-ethoxycyclobutane

Description

Cyclobutane derivatives are valued in organic synthesis for their ring strain, which enhances reactivity in ring-opening or functionalization reactions. The bromo and ethoxy substituents in this compound suggest dual roles: the bromine atom may act as a leaving group in nucleophilic substitutions, while the ethoxy group could influence electronic effects (e.g., electron donation via resonance) and solubility.

Properties

IUPAC Name |

1-bromo-3-ethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGAMOVMFISILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59138-94-2 | |

| Record name | 1-bromo-3-ethoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxycyclobutane can be synthesized through the bromination of 3-ethoxycyclobutene. The reaction typically involves the use of bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-ethoxycyclobutane may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethoxycyclobutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3-ethoxycyclobutene.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of 3-ethoxycyclobutanol, 3-ethoxycyclobutanenitrile, or 3-ethoxycyclobutylamine.

Elimination: Formation of 3-ethoxycyclobutene.

Oxidation: Formation of 3-ethoxycyclobutanone.

Reduction: Formation of 3-ethoxycyclobutanol.

Scientific Research Applications

1-Bromo-3-ethoxycyclobutane has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxycyclobutane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The ethoxy group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity and stability.

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.

Elimination Reactions: The adjacent hydrogen atoms are abstracted by bases, leading to the formation of double bonds.

Oxidation and Reduction: The ethoxy group undergoes transformations, affecting the electronic properties of the cyclobutane ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-bromo-3-ethoxycyclobutane with structurally related bromocyclobutane derivatives and other brominated aliphatic compounds:

Key Comparisons:

This compound’s lipophilicity may favor applications in hydrophobic matrices . 1-(Bromomethyl)-3-ethoxycyclobutane (C₇H₁₃BrO): The bromomethyl group (–CH₂Br) is more reactive than a simple bromo substituent due to its primary carbon position, enabling faster SN2 reactions. The ethoxy group (–OCH₂CH₃) increases polarity, improving solubility in polar solvents like ethanol or acetone .

Its higher molar mass (221.09 g/mol) may also reduce volatility . 1-Bromo-3-methylbutane (C₅H₁₁Br), a linear-chain analog, lacks ring strain, leading to lower reactivity in ring-opening reactions. Its simpler structure facilitates industrial-scale synthesis but limits stereochemical complexity .

Predicted vs. Experimental Data

- Density and boiling point data for 1-(bromomethyl)-3-ethoxycyclobutane are computational predictions (1.31 g/cm³ and 199.8°C, respectively). Experimental validation is necessary to confirm these values, as cyclobutane ring strain might unpredictably affect intermolecular interactions .

Biological Activity

Overview

1-Bromo-3-ethoxycyclobutane is an organic compound characterized by its unique cyclobutane structure with a bromine atom and an ethoxy group. Its molecular formula is CHBrO, and it has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis.

- Molecular Weight : 179.05 g/mol

- CAS Number : 1494509-87-3

- IUPAC Name : 1-bromo-3-ethoxycyclobutane

- Structure :

1-Bromo-3-ethoxycyclobutane primarily functions through the formation of reactive intermediates such as free radicals and carbocations. The bromine atom can be displaced in nucleophilic substitution reactions, leading to the formation of various derivatives. Additionally, it can undergo elimination reactions under basic conditions, resulting in alkenes.

Case Studies

- Antibacterial Activity : In a study examining the antibacterial properties of brominated cyclobutane derivatives, compounds with similar structures demonstrated significant activity against both Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes by reactive bromine species formed during metabolism.

- Antifungal Effects : Another investigation into related compounds revealed their effectiveness against Candida albicans. The ethoxy group was found to enhance the lipophilicity of the molecule, facilitating better membrane penetration, which is crucial for antifungal activity .

Synthesis Methods

The synthesis of 1-bromo-3-ethoxycyclobutane typically involves:

- Bromination of 3-ethoxycyclobutane : This process is conducted using bromine in a solvent like carbon tetrachloride under controlled conditions.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Br, CCl | Controlled temperature | High |

Applications in Research

1-Bromo-3-ethoxycyclobutane serves as an intermediate in organic synthesis and has potential implications in medicinal chemistry for drug development. Its derivatives may exhibit significant biological activities that could be harnessed for therapeutic purposes.

Comparative Analysis

To understand the biological activity better, comparisons can be made with structurally similar compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| 1-Bromo-3-methoxycyclobutane | Structure | Antimicrobial |

| 1-Bromo-3-chlorocyclobutane | Structure | Antifungal |

| 3-Ethoxycyclobutene | Structure | Potential anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.